![molecular formula C27H23N3O5S2 B2362347 2-[[4-(2,3-dihidroindol-1-ilsulfonil)benzoil]amino]-4-fenil-1,3-tiazol-5-carboxilato de etilo CAS No. 361171-00-8](/img/structure/B2362347.png)
2-[[4-(2,3-dihidroindol-1-ilsulfonil)benzoil]amino]-4-fenil-1,3-tiazol-5-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound features a thiazole ring, a benzoyl group, and an indolylsulfonyl moiety, making it a subject of interest in various scientific research fields.
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems, particularly in enzyme inhibition studies.
Medicine: : Its derivatives could be explored for pharmaceutical applications, such as developing new drugs.
Industry: : It might be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
Target of Action
The compound, also known as ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate, belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds are known to interact with a variety of targets, including enzymes, receptors, and ion channels.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s plausible that this compound may affect similar pathways.
Result of Action
Indole derivatives are known to exhibit various biological activities, which could result in a wide range of molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indolylsulfonyl moiety. The thiazole ring is then constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the thiazole ring or the benzoyl group.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Reduced thiazole derivatives or benzoyl derivatives.
Substitution: : Substituted thiazole or benzoyl derivatives.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the combination of the thiazole ring and the indolylsulfonyl group. Similar compounds might include other thiazole derivatives or indole-based compounds, but the exact structure and functional groups set it apart.
List of Similar Compounds
Thiazole derivatives: : Various thiazole compounds with different substituents.
Indole-based compounds: : Compounds containing the indole ring with different functional groups.
Propiedades
IUPAC Name |
ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S2/c1-2-35-26(32)24-23(19-9-4-3-5-10-19)28-27(36-24)29-25(31)20-12-14-21(15-13-20)37(33,34)30-17-16-18-8-6-7-11-22(18)30/h3-15H,2,16-17H2,1H3,(H,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMOIMQRODMTOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
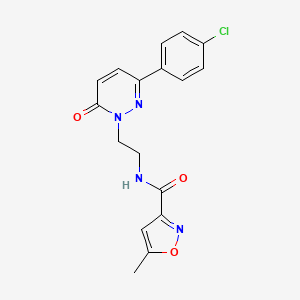
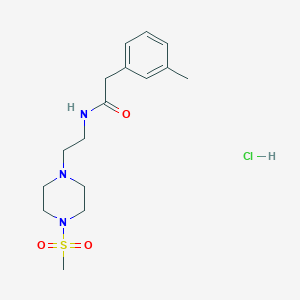
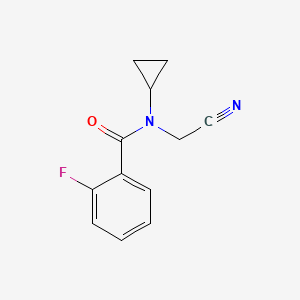
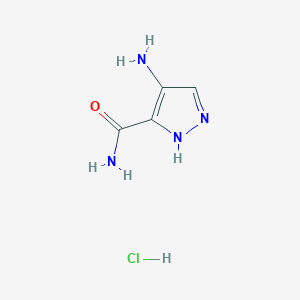
![2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2362271.png)
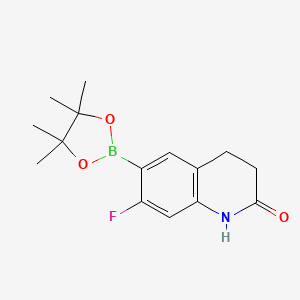
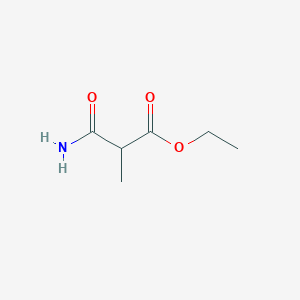
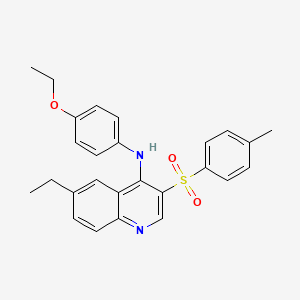
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2362278.png)
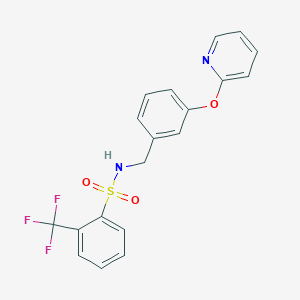
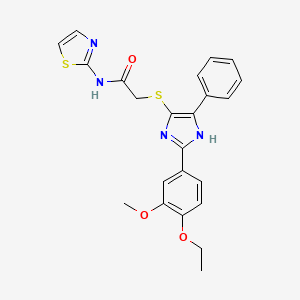
![Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2362285.png)
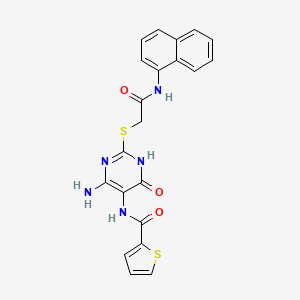
![1-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2362287.png)
